

An In-depth Technical Guide to 2-Fluoro-4-(tributylstannyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-4-(tributylstannyl)pyridine

CAS No.: 651341-62-7

Cat. No.: B12539985

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(tributylstannyl)pyridine is a key organometallic reagent that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a fluorinated pyridine ring coupled with a tributylstannyl group, makes it a highly versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can modulate the physicochemical properties of the final compound, such as its metabolic stability and binding affinity to biological targets.^{[1][2]} The tributylstannyl moiety serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds with a wide array of organic electrophiles.^{[3][4][5]} This guide provides a comprehensive overview of 2-fluoro-4-(tributylstannyl)pyridine, including its chemical properties, synthesis, applications in drug development, and essential safety and handling protocols.

Physicochemical Properties

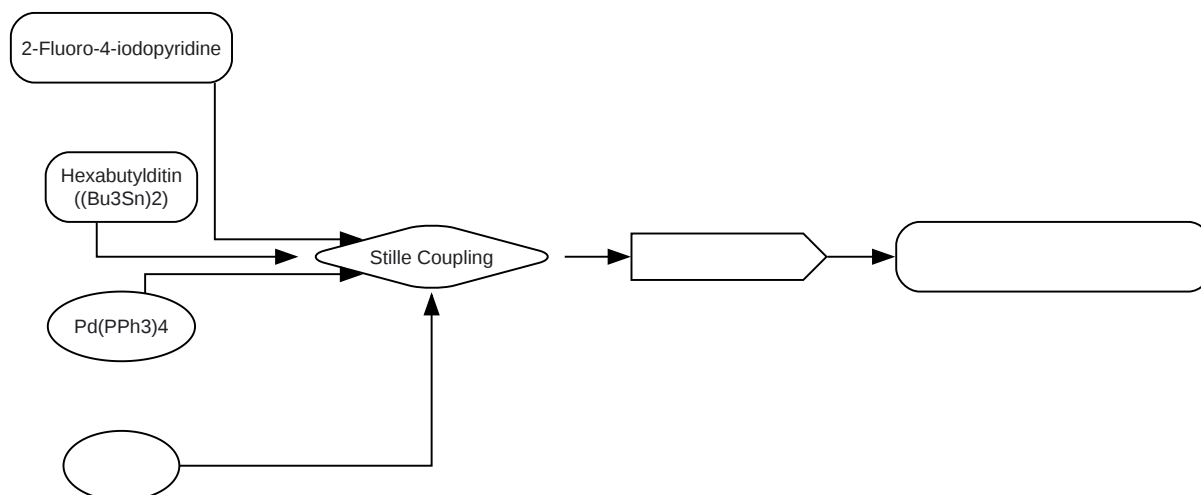
A summary of the key physicochemical properties of 2-Fluoro-4-(tributylstannyl)pyridine is presented in the table below.

Property	Value
CAS Number	457061-31-3[6]
Molecular Formula	C ₁₇ H ₃₀ FNSn[6]
Molecular Weight	386.14 g/mol [6]
Appearance	Liquid[6]
Density	1.187 g/mL at 25 °C[6]
Refractive Index	n ₂₀ /D 1.508[6]
Flash Point	> 110 °C (> 230 °F) - closed cup[6]

Synthesis and Mechanism

The synthesis of 2-fluoro-4-(tributylstannyl)pyridine typically involves the reaction of a suitable precursor, such as 2-fluoro-4-iodopyridine, with a tributyltin reagent. A common method is the palladium-catalyzed Stille coupling reaction.

General Synthetic Workflow



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Caption: General workflow for the synthesis of 2-Fluoro-4-(tributylstannyl)pyridine.

Detailed Experimental Protocol

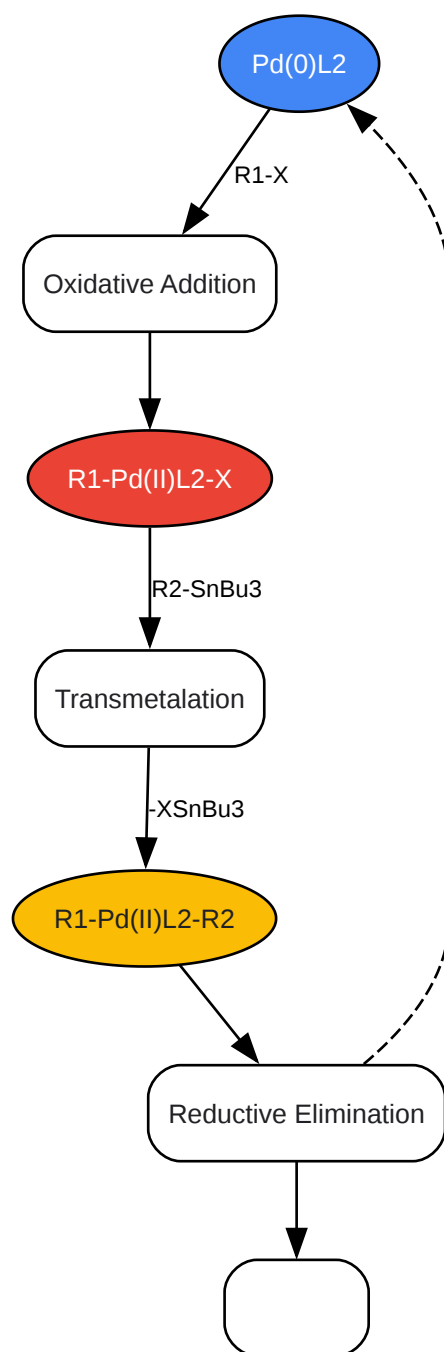
- **Reaction Setup:** To a dry, inert-atmosphere flask, add 2-fluoro-4-iodopyridine (1.0 eq), hexabutylditin (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).
- **Solvent Addition:** Add anhydrous toluene via syringe.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure 2-fluoro-4-(tributylstannyl)pyridine.

Applications in Drug Discovery: The Stille Coupling Reaction

The primary application of 2-fluoro-4-(tributylstannyl)pyridine in drug development lies in its utility as a precursor in the Stille cross-coupling reaction.^{[3][4][5]} This powerful carbon-carbon bond-forming reaction allows for the introduction of the 2-fluoropyridin-4-yl moiety into a wide range of organic molecules, a common scaffold in many biologically active compounds.^{[7][8][9]}

The Catalytic Cycle of the Stille Coupling

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst.^{[4][10]}



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst reacts with an organic electrophile ($\text{R}^1\text{-X}$) to form a Pd(II) complex.^[10]

- **Transmetalation:** The organostannane (in this case, 2-fluoro-4-(tributylstannyl)pyridine, where R² is the 2-fluoropyridin-4-yl group) transfers its organic group to the palladium center, displacing the halide.[10]
- **Reductive Elimination:** The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[10]

The fluorinated pyridine motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] For instance, fluorinated pyridines are found in drugs for treating cancer, infectious diseases, and neurological disorders.[1][8] The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites of oxidation and can also increase its binding affinity to target proteins through favorable electrostatic interactions.[1]

Safety and Handling of Organotin Compounds

Organotin compounds, including 2-fluoro-4-(tributylstannyl)pyridine, are highly toxic and require strict adherence to safety protocols.[11][12] The toxicity of organotins varies with the number and nature of the organic substituents, with trialkyltin compounds generally being the most toxic.[11][12]

Hazard Information

Hazard Class	Description
Acute Toxicity (Oral)	Category 3[6]
Acute Toxicity (Dermal)	Category 4[6]
Skin Irritation	Category 2[6]
Eye Irritation	Category 2[6]
Reproductive Toxicity	Category 1B[6]
Specific Target Organ Toxicity (Repeated Exposure)	Category 1[6]
Hazardous to the Aquatic Environment	Acute Category 1, Chronic Category 1[6]

Recommended Handling Procedures

- Engineering Controls: All work with organotin compounds must be conducted in a well-ventilated chemical fume hood.[11][13]
- Personal Protective Equipment (PPE):
 - Gloves: Wear double gloves (nitrile or neoprene).[11]
 - Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]
 - Lab Coat: A flame-resistant lab coat should be worn and buttoned.[11]
- Spill and Waste Management:
 - In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[12]
 - All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and local regulations.[12][13]

First Aid Measures

- Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[12][14] Remove contaminated clothing. [14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[11]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12][13]

Conclusion

2-Fluoro-4-(tributylstannyl)pyridine is a valuable and versatile reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its ability to

participate in Stille cross-coupling reactions allows for the efficient incorporation of the biologically relevant 2-fluoropyridine scaffold into a diverse range of molecular architectures. However, its high toxicity necessitates stringent safety precautions during handling and use. By understanding its properties, synthetic utility, and hazards, researchers can effectively and safely leverage this powerful building block to advance the frontiers of medicinal chemistry.

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